Thiocyanates

Thiocyanates, also known as isocyanides or cyanothioimidate ions, are a class of chemical compounds containing the thiocyanate anion (SCN⁻). These compounds play significant roles in various applications due to their unique reactivity and properties. Structurally, they consist of a cyanide group (-CN) bonded directly to a sulfur atom, which differentiates them from other isocyanides. Thiocyanates are commonly used as intermediates in organic synthesis, acting as nucleophiles or Lewis bases. They can undergo substitution reactions with various electrophiles and participate in the formation of important pharmaceuticals, herbicides, and pesticides. Additionally, thiocyanates have applications in analytical chemistry for their use in titrations and as reagents in qualitative analysis. Due to their ability to form coordination complexes, they are also studied in areas such as catalysis and metalloenzymes research.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

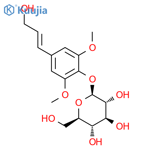

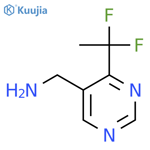

|

hexyl thiocyanate | 6803-40-3 | C7H13NS |

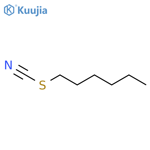

|

1-Thiocyanatodecane | 5349-20-2 | C11H21NS |

|

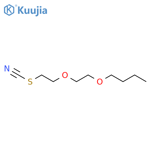

2-(2-Butoxyethoxy)ethyl thiocyanate | 112-56-1 | C9H17NO2S |

|

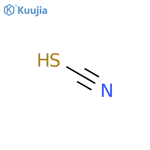

Thiocyanic acid | 463-56-9 | CNS- |

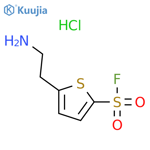

|

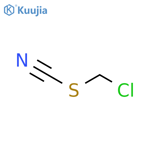

(chloromethyl)sulfanylcarbonitrile | 3268-79-9 | C2H2NSCl |

|

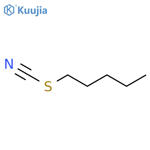

(butylsulfanyl)carbonitrile | 628-83-1 | C5H9NS |

|

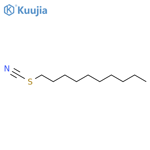

pentyl thiocyanate | 32446-40-5 | C6H11NS |

|

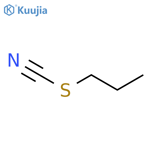

propyl thiocyanate | 4251-16-5 | C4H7NS |

Littérature connexe

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

3. Book reviews

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

Fournisseurs recommandés

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés